2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propane-1-sulfonyl)-2,6-diazaspiro[35]nonane is a spirocyclic compound featuring a unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of propane-1-sulfonyl chloride with a diazaspiro[3.5]nonane precursor in the presence of a base to facilitate the formation of the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to 150°C and the use of solvents like acetonitrile or ethanol .
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted spirocyclic compounds .
Scientific Research Applications
2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with active site residues of enzymes, while the spirocyclic structure provides rigidity and specificity in binding . Pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: Similar in structure but with an oxygen atom in place of the sulfonyl group.
2-oxa-6-azaspiro[3.3]heptane: A smaller spirocyclic compound with different ring sizes.
2-azaspiro[3.4]octane: Another spirocyclic compound with a different ring system.
Uniqueness
2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane is unique due to its sulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds .
Properties
Molecular Formula |
C10H20N2O2S |
---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
2-propylsulfonyl-2,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H20N2O2S/c1-2-6-15(13,14)12-8-10(9-12)4-3-5-11-7-10/h11H,2-9H2,1H3 |
InChI Key |
KPRSTJYREICCCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CC2(C1)CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.